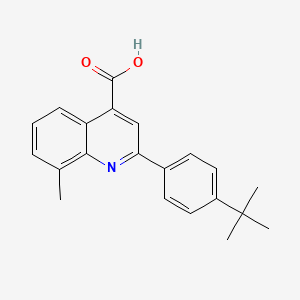

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-13-6-5-7-16-17(20(23)24)12-18(22-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTBJAYREODURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid with similar quinoline derivatives:

Key Observations:

Lipophilicity (XLogP3):

- The tert-butyl group confers higher lipophilicity (estimated XLogP3 ~5.5) compared to methoxy (XLogP3 ~3.8) or phenyl (XLogP3 ~3.5) substituents. The butoxy analog (XLogP3 = 5.0) shows similar hydrophobicity, attributed to its alkyl chain .

- Chlorination at the 7-position (as in ) further increases lipophilicity (XLogP3 ~6.2).

Steric and Electronic Effects: The tert-butyl group introduces significant steric hindrance, which may reduce rotational freedom (2 rotatable bonds vs. 6 in the butoxy analog) and influence binding to biological targets or crystallization behavior .

Molecular Weight and Solubility:

- Bulky substituents (tert-butyl, butoxy) increase molecular weight (>330 g/mol), likely reducing aqueous solubility compared to smaller analogs (e.g., phenyl derivative, 263.3 g/mol) .

Biological Activity

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 319.40 g/mol. Its structure features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a tert-butyl group at the para position of the phenyl ring and a methyl group at the 8-position of the quinoline. These structural characteristics enhance its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The biological activity of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, which may lead to anticancer effects. This inhibition is crucial for its potential application in cancer therapy.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, inhibiting replication processes in certain pathogens, thus contributing to its antimicrobial properties.

- Receptor Modulation : It interacts with various receptors, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies show that this compound has significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth, although further studies are needed to elucidate its full pharmacological potential.

Comparative Analysis

To better understand the uniqueness of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-tert-Butylphenol | C_{10}H_{14}O | Lacks quinoline moiety |

| 8-Methylquinoline | C_{10}H_{9}N | Contains quinoline but lacks tert-butyl group |

| 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | C_{20}H_{18}ClN O_2 | Contains chlorine instead of tert-butyl |

| 2-(Phenyl)-8-methylquinoline-4-carboxylic acid | C_{19}H_{17}N O_2 | Simple phenyl group without bulky substituents |

This table highlights how the tert-butyl group contributes to the distinct steric and electronic properties of the compound, enhancing its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of related compounds. For instance:

- A study demonstrated that derivatives of quinoline exhibited potent antibacterial activity against Gram-positive bacteria at non-cytotoxic concentrations, indicating that structural modifications can significantly enhance bioactivity .

- Another investigation assessed the anticancer potential of various quinoline derivatives, revealing that modifications at specific positions could lead to improved efficacy against cancer cell lines.

Q & A

Q. What crystallographic methods determine its solid-state conformation and packing?

- Answer: Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and π-π stacking distances. SHELXL refines hydrogen bonding networks (e.g., O–H⋯N interactions) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | 55–60 | 24 | Low equipment cost | |

| Microwave-Assisted | 75–80 | 6 | Reduced side reactions |

Q. Table 2: Substituent Effects on Bioactivity

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 8-Fluoro analog | 1.2 µM | DNA gyrase |

| 4-Chlorophenyl analog | 0.8 µM | Topoisomerase IV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.